Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13551288
InChI: InChI=1S/C12H13BrO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3
SMILES: CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)C
Molecular Formula: C12H13BrO3
Molecular Weight: 285.13 g/mol

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate

CAS No.:

Cat. No.: VC13551288

Molecular Formula: C12H13BrO3

Molecular Weight: 285.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate -

Specification

Molecular Formula C12H13BrO3
Molecular Weight 285.13 g/mol
IUPAC Name ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate
Standard InChI InChI=1S/C12H13BrO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3
Standard InChI Key FUOWAQLOTGMHHL-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)C
Canonical SMILES CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)C

Introduction

Structural and Physicochemical Properties

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate is a crystalline solid at room temperature, though its exact melting point remains undocumented. Its molecular structure integrates three key functional groups:

  • Aromatic ring: Substituted with bromine at the para position and a methyl group at the ortho position.

  • β-keto ester moiety: Comprising a ketone (C=O) and an ethyl ester (COOEt) group.

PropertyValueSource
Molecular formulaC<sub>12</sub>H<sub>13</sub>BrO<sub>3</sub>
Molecular weight285.13 g/mol
CAS NumberNot explicitly reported-
IUPAC nameEthyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate

The bromine atom enhances electrophilic substitution reactivity, while the methyl group introduces steric effects that influence regioselectivity in subsequent reactions. The β-keto ester group is highly reactive, enabling participation in condensation, reduction, and cyclization reactions .

Synthesis Methods

Conventional Synthesis Pathways

The compound is typically synthesized via acylative coupling between ethyl 3-oxopropanoate and a functionalized aryl halide. A patent by describes a related synthesis using 1,2-dibromoethane as an alkylating agent under inert conditions. Key steps include:

  • Reaction setup: Combining ethyl 3-oxopropanoate with 4-bromo-2-methylbenzoyl chloride in the presence of a palladium catalyst.

  • Agitation: Prolonged stirring (up to 9 days) under nitrogen to ensure complete conversion .

  • Workup: Extraction with methylene chloride, followed by chromatographic purification using hexane-ethyl acetate gradients .

Yield optimization remains challenging due to side reactions, such as hydrolysis of the ester group or undesired bromination. Modifying reaction conditions (e.g., temperature, catalyst loading) can improve efficiency .

Alternative Routes

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. For example:

  • Hydrolysis: Conversion to 3-(4-bromo-2-methylphenyl)-3-oxopropanoic acid, a potential COX-2 inhibitor.

  • Condensation: Reaction with hydrazines to form pyrazolone derivatives, which exhibit analgesic activity .

Heterocyclic Chemistry

The β-keto ester moiety participates in cyclocondensation reactions to yield imidazoles and pyrazines. In , ethyl 3-bromo-2-oxopropanoate (a structural analog) was used to synthesize ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate with a 50.6% yield under optimized conditions . This highlights the potential of brominated β-keto esters in constructing nitrogen-containing heterocycles.

Comparative Analysis with Analogous Compounds

Ethyl 3-(4-Bromophenyl)-3-oxopropanoate

  • Structural difference: Lacks the methyl group at the ortho position.

  • Reactivity: Higher electrophilicity due to reduced steric hindrance, enabling faster coupling reactions .

3-(4-Bromo-2-methylphenyl)-2-oxopropanoic Acid

  • Functional groups: Carboxylic acid instead of an ethyl ester.

  • Applications: Direct incorporation into peptide mimetics or metal-organic frameworks.

Future Research Directions

  • Catalytic Optimization: Exploring biocatalysts (e.g., lipases) for enantioselective synthesis.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in collaboration with in vitro assays.

  • Green Chemistry: Developing solvent-free or aqueous-phase synthetic routes to enhance sustainability .

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